4'-O-Methyldavidigenin
Overview
Description
4’-O-Methyldavidigenin is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is a type of dihydrochalcone, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Scientific Research Applications
4’-O-Methyldavidigenin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that it may have therapeutic potential in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Methyldavidigenin typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxyacetophenone as starting materials. These compounds undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-O-Methyldavidigenin can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-O-Methyldavidigenin can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .
Mechanism of Action
The mechanism of action of 4’-O-Methyldavidigenin involves its interaction with various molecular targets and pathways. It has been shown to modulate insulin signaling pathways, which can improve glucose uptake and utilization in cells. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
4’-O-Methyldavidigenin can be compared with other similar compounds such as:
Naringenin: Another dihydrochalcone with similar antioxidant properties.
Quercetin: A flavonoid known for its anti-inflammatory and anticancer activities.
Kaempferol: A flavonoid with potential benefits in cardiovascular health
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of 4’-O-Methyldavidigenin.
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17,19H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSKKITJGNMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376610 | |
Record name | 4'-O-Methyldavidigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65428-04-8 | |
Record name | 4'-O-Methyldavidigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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